molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Numéro de catalogue B017600
Numéro CAS: 28957-72-4
Poids moléculaire: 215.29 g/mol
Clé InChI: RSUHKGOVXMXCND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one involves straightforward procedures utilizing readily available starting materials. For instance, a method described involves the reduction and cyclization of a nitroenamine intermediate, showcasing the compound's accessibility through high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).

Molecular Structure Analysis

The molecular structure of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives has been extensively studied, revealing the relative configuration, absolute configuration, and absolute structure through X-ray crystallography. These studies have shown that the piperidinone rings adopt chair conformations, and the N-benzyl substituents occupy equatorial positions, indicating a significant aspect of its structural stability and reactivity (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Chemical Reactions and Properties

The compound exhibits a range of chemical behaviors, notably participating in reactions that involve intramolecular hydrogen bonding and face-to-edge π-π interactions. These interactions not only define its chemical reactivity but also its crystalline structure, contributing to the formation of hydrogen-bonded chains of molecules via intermolecular O-H...O interactions in its crystal structures (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Physical Properties Analysis

The physical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one derivatives have been deduced through IR, 1H, and 13C NMR spectroscopy. These studies highlight the compound's preferred conformation and the stereoelectronic effects influencing its structure. For example, certain derivatives display a chair-envelope conformation, demonstrating the compound's conformational flexibility and its impact on physical properties (Diez, Izquierdo, Gálvez, Arias, Fonseca, & Sanz-Aparicio, 1991).

Chemical Properties Analysis

The chemical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one are characterized by its reactivity in various chemical transformations. For instance, the synthesis and study of its esters have revealed insights into its structural and conformational behavior, showcasing the compound's versatility in chemical synthesis. This includes observations on the preferred conformational states and the effects of different substituents on its chemical properties (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991).

Applications De Recherche Scientifique

Application in the Synthesis of Tropane Alkaloids

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold, which is a part of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures: The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
  • Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Use as a Reagent

  • Summary of the Application: “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” is often used as a reagent in organic synthesis . It can be used in the preparation of various organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
  • Results or Outcomes: The outcomes can also vary widely, but the use of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” as a reagent can enable the synthesis of a wide range of organic compounds .

2-Azabicyclo[3.2.1]octane Scaffold

  • Summary of the Application: 2-Azabicyclo[3.2.1]octanes, which are related to “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
  • Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
  • Results or Outcomes: The use of the 2-Azabicyclo[3.2.1]octane scaffold can enable the synthesis of a wide range of potential drug candidates .

Use as a Reagent

  • Summary of the Application: “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” is often used as a reagent in organic synthesis . It can be used in the preparation of various organic compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
  • Results or Outcomes: The outcomes can also vary widely, but the use of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one” as a reagent can enable the synthesis of a wide range of organic compounds .

2-Azabicyclo[3.2.1]octane Scaffold

  • Summary of the Application: 2-Azabicyclo[3.2.1]octanes, which are related to “8-Benzyl-8-azabicyclo[3.2.1]octan-3-one”, are nitrogen-containing heterocycles with significant potential in the field of drug discovery .
  • Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
  • Results or Outcomes: The use of the 2-Azabicyclo[3.2.1]octane scaffold can enable the synthesis of a wide range of potential drug candidates .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

Propriétés

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHKGOVXMXCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951577
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

CAS RN

28957-72-4
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28957-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028957724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,5-dimethoxytetrahydrofuran (50 g, 378 mmol) in hydrochloric acid (0.025 N, 160 ml) was cooled to 0° C. for 16 hours. Benzylamine hydrochloride (65 g, 453 mmol), ketomalonic acid (55 g, 377 mmol) and an aqueous solution of sodium acetate (300 ml, 0.69 M) were added and the reaction stirred at room temperature for one hour. The mixture was heated to 50° C. for further 90 minutes, then cooled in an ice bath and basified to pH12 with 2N sodium hydroxide solution. The layers were separated and the aqueous phase extracted with ethyl acetate (3×300 ml). The combined organic extracts were washed with water, dried (MgSO4), filtered and evaporated under reduced pressure. The residual brown oil was distilled under reduced pressure (126°/3 mmHg) to afford the title compound as an off-white solid (37.81 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (30 mL) was added to a heterogeneous solution of 2,5-dimethoxy tetrahydrofuran (82.2 g, 0.622 mol) in water (170 mL) while stirring. In a separate flask cooled to 0° C. (ice bath), concentrated hydrochloric acid (92 mL) was added slowly to a solution of benzyl amine (100 g, 0.933 mol) in water (350 mL). The 2,5-dimethoxytetrahydrofuran solution was stirred for approximately 20 min, diluted with water (250 mL), and then the benzyl amine solution was added, followed by the addition of a solution of 1,3-acetonedicarboxylic acid (100 g, 0.684 mol) in water (400 mL) and then the addition of sodium hydrogen phosphate (44 g, 0.31 mol) in water (200 mL). The pH was adjusted from pH 1 to pH˜4.5 using 40% NaOH. The resulting cloudy and pale yellow solution was stirred overnight. The solution was then acidified to pH 3 from pH 7.5 using 50% hydrochloric acid, heated to 85° C. and stirred for 2 hours. The solution was cooled to room temperature, basified to pH 12 using 40% NaOH, and extracted with DCM (3×500 mL). The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford the title intermediate in quantitative yield as a viscous brown oil (˜95% purity based on analytical HPLC). 1H-NMR (CDCl3) δ (ppm) 7.5-7.2 (m, 5H, C6H5), 3.7 (s, 2H, CH2Ph), 3.45 (broad s, 2H, CH-NBn), 2.7-2.6 (dd, 2H, CH2CO), 2.2-2.1 (dd, 2H, CH2CO), 2.1-2.0 (m, 2H, CH2CH2), 1.6 (mn, 2H, CH2CH2). (m/z): [M+H]+ calcd for C14H17NO 216.14; found, 216.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
82.2 g
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
solvent
Reaction Step Four
Quantity
92 mL
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 g
Type
reactant
Reaction Step Nine
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Quantity
44 g
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

For example, the protected aminotropane intermediate 16 can be prepared by reacting 2,5-dimethoxy tetrahydrofuran 17 with 1,3-acetonedicarboxylic acid 18 to provide 8-benzyl-8-azabicyclo[3.2.1]octan-3-one 19, commonly N-benzyltropanone. N-benzyltropanone is then reacted with a slight excess of di-tert-butyl dicarbonate in the presence of a transition metal catalyst to provide the protected Boc intermediate 20, which is reduced to provide the protected aminotropane intermediate 16.
Name
aminotropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

This was prepared according to the reported method (Chem. Abs., 1958, 53, 432e). A mixture of 2,5-dimethoxytetrahydrofuran (13 ml, 0.1 mol), 2 drops of c-HCl and water (10 ml) was stirred at room temperature for 1 h, then treated with water(10 ml), acetone-1,3-dicarboxylic acid (14.6 g, 0.1 mol), and benzylamine (10.9 ml, 0.1 mol). After the initial foaming had subsided, the pH was adjusted to 5 with 1N HCl, and stirring was continued for 14 h. The reaction mixture was adjusted to pH 1, washed with ethyl acetate, filtered through celite, and then adjusted to pH 12 with NaOH, and extracted with ethyl acetate. The extract was dried over Na2SO4 and concentrated to afford 14.5 g (67% crude) of an oil, which was used for next reaction without further purification.
[Compound]
Name
432e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
10.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Three drops of 5M hydrochloric acid was added to a stirred mixture of 2,5-dimethoxytetrahydrofuran (16.5 g) and water (70 ml). After 10 minutes a mixture of benzylamine (13.6 ml) and 5M hydrochloric acid (30 ml) were added followed by the immediate addition of a mixture of 1,3-acetonedicarboxylic acid (18.2 g) and sodium acetate (10 g) in water (100 ml). After stirring at room temperature for 3 days, during which carbon dioxide was evolved, the mixture was basified to pH8 and extracted with ethyl acetate (×3). The combined extracts were dried (MgSO4) and evaporated under reduced pressure. Chromatography [SiO2 ; hexane:ethyl acetate] to give 8-benzyl-8-azabicyclo[3.2. 1 ]octan-3-one (11.2 g).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
Reactant of Route 4
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
Reactant of Route 5
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
Reactant of Route 6
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Citations

For This Compound
22
Citations
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
We describe robust chemical approaches toward putative CCR5 scaffolds designed in our laboratories. Evaluation of analogues in the 125 I-[MIP-1β] binding and Ba-L-HOS antiviral …
Number of citations: 42 pubs.acs.org
PA Stupple, DV Batchelor, M Corless… - Journal of medicinal …, 2011 - ACS Publications
Preventing entry of HIV into human host cells has emerged as an attractive approach to controlling viral replication. Maraviroc 1 is an approved antagonist of the human CCR5 receptor …
Number of citations: 46 pubs.acs.org
JF Liégeois, L Eyrolles, BA Ellenbroek… - Journal of medicinal …, 2002 - ACS Publications
A series of new pyridobenzodiazepines with variation of the basic side chain were synthesized and evaluated for their binding to D 4.2 , D 2L , and 5-HT 2A receptors in comparison with …
Number of citations: 28 pubs.acs.org
Y Yu, XF Yang, CF Xu, CH Ding, XL Hou - Organic letters, 2013 - ACS Publications
Desymmetrization of carbon nucleophiles by palladium-catalyzed asymmetric allylic alkylation has been realized for the first time. Products with three chiral centers were obtained in …
Number of citations: 16 pubs.acs.org
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
High affinity phenyl-piperidine P2Y 14 R antagonist 1 (PPTN) was modified with piperidine bridging moieties to probe receptor affinity and hydrophobicity. Various 2-azanorbornane, …
Number of citations: 4 pubs.acs.org
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
J Stefanowicz, T Słowiński, MZ Wróbel… - Medicinal Chemistry …, 2018 - Springer
This work is a continuation of our previous research, concentrating this time on lead structure modification to increase the 5-HT 1A receptor affinity and water solubility of designed …
Number of citations: 2 link.springer.com
K Sidorowicz, A Ratkiewicz, A Nodzewska… - Comptes Rendus …, 2015 - Elsevier
Several N-substituted nortropane and norgranatane derivatives were synthesised from tropinone and granatanone. The equilibrium distributions of the axial and equatorial N-…
Number of citations: 9 www.sciencedirect.com
P Peng, H Chen, Y Zhu, Z Wang, J Li… - Journal of medicinal …, 2018 - ACS Publications
CC-chemokine receptor 5 (CCR5) is an attractive target for preventing the entry of human immunodeficiency virus 1 (HIV-1) into human host cells. Maraviroc is the only CCR5 antagonist…
Number of citations: 39 pubs.acs.org
B Huang, H Wang, Y Zheng, M Li, G Kang… - Journal of Medicinal …, 2021 - ACS Publications
Crystal structures of ligand-bound G-protein-coupled receptors provide tangible templates for rationally designing molecular probes. Herein, we report the structure-based design, …
Number of citations: 9 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.